5-Methylheptyl 3-mercaptopropionate

structural isomerism boiling point polymer compatibility

5-Methylheptyl 3-mercaptopropionate (CAS 41004-47-1) is a C11 mercaptopropionate ester with the molecular formula C11H22O2S and molecular weight 218.36 g/mol. The compound is characterized by a branched alkyl chain (5-methylheptyl) esterified to 3-mercaptopropionic acid, yielding a structure that contains both a thiol (-SH) group and an ester functional group.

Molecular Formula C11H22O2S
Molecular Weight 218.36 g/mol
CAS No. 41004-47-1
Cat. No. B12651582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylheptyl 3-mercaptopropionate
CAS41004-47-1
Molecular FormulaC11H22O2S
Molecular Weight218.36 g/mol
Structural Identifiers
SMILESCCC(C)CCCCOC(=O)CCS
InChIInChI=1S/C11H22O2S/c1-3-10(2)6-4-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3
InChIKeyWSEANFMTJISBJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylheptyl 3-Mercaptopropionate (CAS 41004-47-1): Technical Baseline and Molecular Context for Scientific Procurement


5-Methylheptyl 3-mercaptopropionate (CAS 41004-47-1) is a C11 mercaptopropionate ester with the molecular formula C11H22O2S and molecular weight 218.36 g/mol . The compound is characterized by a branched alkyl chain (5-methylheptyl) esterified to 3-mercaptopropionic acid, yielding a structure that contains both a thiol (-SH) group and an ester functional group. Predicted physical properties include a boiling point of 285.9±23.0 °C and density of 0.957±0.06 g/cm³ . The compound belongs to the class of 3-mercaptopropionate esters, which are recognized in patent literature as chain-transfer agents for emulsion polymerization processes [1] and as flavor/fragrance ingredients in organoleptic compositions [2].

Why Generic Substitution Fails: Differentiating 5-Methylheptyl 3-Mercaptopropionate from Isomeric and Homologous Analogs


Within the C11H22O2S mercaptopropionate family, substitution with apparently similar isomers or chain-length variants introduces functionally meaningful differences in both physicochemical properties and application performance. The position of the methyl branch along the heptyl chain directly affects boiling point, hydrophobicity, and molecular recognition in organoleptic applications—where even single-carbon branch repositioning can alter odor character from green-fruity to sulfurous notes [1]. In polymer applications, 3-mercaptopropionate esters as a class achieve chain-transfer efficiency resulting in polymer products with heterogeneity index (HI) values ≤1.70, but the specific alkyl ester chain length modulates hydrophobicity and compatibility with monomer systems [2]. Furthermore, the branched 5-methylheptyl structure confers distinct physical properties compared to linear octyl esters (e.g., higher predicted boiling point) and positional isomers such as the 6-methylheptyl variant, which may exhibit different solvent solubility profiles .

Quantitative Differentiation Evidence for 5-Methylheptyl 3-Mercaptopropionate (CAS 41004-47-1) Procurement Decisions


Structural Isomerism: 5-Methylheptyl vs. 2-Ethylhexyl Mercaptopropionate Differentiation

5-Methylheptyl 3-mercaptopropionate and 2-ethylhexyl 3-mercaptopropionate (CAS 50448-95-8) are constitutional isomers sharing the same molecular formula C11H22O2S and molecular weight 218.36 g/mol . The structural distinction lies in alkyl chain branching pattern: 5-methylheptyl features a methyl branch at the C5 position of a linear heptyl chain, whereas 2-ethylhexyl features an ethyl branch at the C2 position of a hexyl chain. This branching difference produces distinct physical properties: the 5-methylheptyl ester exhibits a predicted boiling point of 285.9±23.0 °C , while the 2-ethylhexyl isomer (commercially available at 98.0% GC purity from major vendors ) has a reported boiling point of approximately 266-270 °C based on structural analogs [1].

structural isomerism boiling point polymer compatibility

Methyl Branch Positional Isomerism: 5-Methylheptyl vs. 6-Methylheptyl Mercaptopropionate

5-Methylheptyl 3-mercaptopropionate (CAS 41004-47-1) differs positionally from 6-methylheptyl 3-mercaptopropionate (CAS 89136-90-3) by the location of the methyl branch along the seven-carbon alkyl chain . Both share the identical molecular formula C11H22O2S and molecular weight 218.36 g/mol. The 6-methylheptyl isomer is described as a colorless to pale yellow liquid with limited water solubility and good solubility in organic solvents, characterized by the methyl branch at the terminal-proximal sixth carbon position . While direct experimental comparative data between the 5- and 6-methyl isomers are not published, the principle established in flavor patent literature that small structural changes (including single-carbon branch repositioning) can dramatically alter organoleptic character—e.g., a hex-3-enyl to hexa-2,4-dienyl substitution changes odor from green-fruity to onion/garlic-like [1]—establishes that positional isomerism in this class meaningfully affects functional properties.

positional isomerism hydrophobicity organic synthesis

Chain-Transfer Efficiency: 3-Mercaptopropionate Esters as a Class with Controlled Molecular Weight Distribution

The European Patent EP0199316A2 and corresponding US Patent US4593081 explicitly claim 3-mercaptopropionate esters as chain-transfer agents for the emulsion polymerization of acrylic monomers [1]. The patent specification quantifies that only polymerization runs employing 3-mercaptopropionate esters produced polymer products with a heterogeneity index (HI) of 1.70 or below, demonstrating a narrow molecular weight distribution relative to controls or alternative chain-transfer agents [1]. The patent broadly encompasses esters of 3-mercaptopropionic acid including those formed with C1-C12 alkyl alcohols, within which 5-methylheptyl 3-mercaptopropionate (C11 branched alkyl) falls. Isooctyl 3-mercaptopropionate (CAS 30374-01-7, C11H22O2S, a mixture of >10 isomers), a structurally related C11 branched ester, has been experimentally validated as a chain-transfer agent in both methyl methacrylate [2] and styrene emulsion polymerization systems [3].

emulsion polymerization chain transfer agent heterogeneity index

Food Contact Regulatory Status: FDA EAFUS Listing of C11 Mercaptopropionate Esters

The structurally isomeric 2-ethylhexyl 3-mercaptopropionate (CAS 50448-95-8) is listed in the FDA's Substances Added to Food inventory (formerly EAFUS) with a UNII identifier (OW5186THXB) and the technical effect designation as a flavoring agent or flavor enhancer [1]. The 3-mercaptopropionate ester class is further recognized in the FEMA GRAS inventory, with ethyl 3-mercaptopropionate (FEMA 3677) assigned specific use limits across food categories: 7.3 mg/kg in baked goods, 6.0 mg/kg in hard candy, and 0.5 mg/kg in non-alcoholic beverages and frozen dairy [2]. While 5-methylheptyl 3-mercaptopropionate specifically does not appear in published FEMA or FDA inventories with assigned use limits, its structural similarity to regulated C11 isomers and its inclusion in the broader 3-mercaptoalkanoic acid ester patent claims for flavor applications [3] establishes its relevance within the regulated flavor ingredient landscape.

food additive EAFUS FEMA GRAS

Predicted Physicochemical Profile: pKa and Density Differentiation from Shorter-Chain Analogs

5-Methylheptyl 3-mercaptopropionate exhibits predicted physicochemical parameters that differentiate it from shorter-chain mercaptopropionate esters. The compound has a predicted pKa of 9.66±0.10 , which is comparable to the pKa range reported for methyl 3-mercaptopropionate (pKa ~9.7-10.0) but with the extended C11 branched alkyl chain imparting significantly higher hydrophobicity (estimated LogP ~3.2-3.5 based on octyl 3-mercaptopropionate LogP of 3.21 [1]). The predicted density of 0.957±0.06 g/cm³ falls below that of shorter-chain analogs such as ethyl 3-mercaptopropionate (1.059 g/mL at 20 °C [2]), reflecting the increased alkyl chain length. The pKa value governs the protonation state of the thiol group under formulation pH conditions, directly affecting nucleophilicity in chain-transfer reactions and oxidative stability in storage.

pKa density solubility reactivity

Research and Industrial Application Scenarios for 5-Methylheptyl 3-Mercaptopropionate (CAS 41004-47-1)


Acrylic Emulsion Polymerization Requiring Narrow Molecular Weight Distribution

Based on patent-documented performance of 3-mercaptopropionate esters achieving heterogeneity index (HI) values ≤1.70 in acrylic monomer emulsion polymerization [1], 5-methylheptyl 3-mercaptopropionate is suitable as a chain-transfer agent in emulsion polymerization systems where narrow molecular weight distribution is critical for final polymer properties. The C11 branched alkyl tail provides enhanced compatibility with hydrophobic acrylic monomers compared to shorter-chain methyl or ethyl esters, potentially improving incorporation efficiency and reducing phase separation during polymerization.

Flavor Ingredient Development Leveraging Structural Isomerism for Organoleptic Differentiation

The established principle that subtle structural modifications in 3-mercaptoalkanoic acid esters—including single-carbon branch repositioning—can dramatically alter organoleptic character from green-fruity to sulfurous notes [2] positions 5-methylheptyl 3-mercaptopropionate as a candidate for flavor ingredient development. The 5-methyl branch configuration may impart distinct odor or taste properties compared to the 2-ethylhexyl or 6-methylheptyl isomers, offering flavor chemists a differentiated building block for creating proprietary flavor profiles.

Polymer Modification and Coating Formulations Requiring Higher Thermal Stability

The predicted boiling point of 285.9±23.0 °C for 5-methylheptyl 3-mercaptopropionate represents an approximately 15-20 °C increase over the 2-ethylhexyl isomer, providing enhanced thermal stability in polymer modification applications requiring elevated processing temperatures. This property difference supports selection of the 5-methylheptyl ester in scenarios where lower-volatility chain-transfer agents or reactive diluents are required, such as high-temperature curing coating formulations or melt-processable polymer modifications.

Synthesis of Thiol-Functionalized Intermediates with Controlled Hydrophobicity

The combination of a reactive thiol group (pKa 9.66±0.10 ) with a branched C11 alkyl tail provides a hydrophobicity profile (estimated LogP ~3.2-3.5 [3]) that differs from both shorter-chain analogs and linear octyl esters. This property profile supports the use of 5-methylheptyl 3-mercaptopropionate as a building block for synthesizing thiol-functionalized intermediates requiring specific solubility characteristics—particularly in applications where intermediate hydrophobicity between the more polar ethyl/butyl esters and the highly hydrophobic hexadecyl/octadecyl esters is required for phase-transfer or interfacial reactivity optimization.

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